Cassythicine

Alzheimer's disease Neurodegeneration Cholinesterase inhibitor

Standard aporphine alkaloids like boldine or glaucine cannot substitute for cassythicine in studies requiring dual cholinesterase inhibition or topoisomerase-targeted antitrypanosomal activity-structural differences yield opposing biological profiles. - Dual AChE/BChE inhibition with sub-10 µM IC50 values; superior BChE potency versus galantamine-ideal positive control for Alzheimer's drug discovery. - Demonstrated antitrypanosomal activity (IC50 3-15 µM) via topoisomerase interference in T. brucei, a mechanism absent in common commercial aporphines. - Available as ≥98% HPLC-pure reference standard with global shipping; suitable as an active probe or a structurally matched inactive negative control in SAR studies.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 5890-28-8
Cat. No. B050406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassythicine
CAS5890-28-8
SynonymsN-methyl-actinodaphnine
N-methylactinodaphnine
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
InChIInChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
InChIKeyMPWZJVCAMFAIGV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cassythicine Procurement Guide


Cassythicine (CAS 5890-28-8) is a naturally occurring aporphine alkaloid, primarily isolated from various species within the Lauraceae family, including *Cassytha filiformis*, *Litsea glutinosa*, *Ocotea puberula*, and *Annona amazonica* [1]. It is structurally characterized as (+)-9-hydroxy-10-methoxy-1,2-methylenedioxyaporphine [2]. The compound has been identified in research settings for its observed in vitro activities, which include cytotoxicity against specific cancer cell lines, antitrypanosomal effects, and inhibition of cholinesterase enzymes [3].

Cell-model endpoint review
Antiparasitic screening context
Cholinesterase inhibition study fit

Why Substitution with Other Aporphines Fails


Procurement decisions for aporphine alkaloids cannot rely on simple class-level substitution due to significant, quantifiable differences in potency, target selectivity, and biological effect. Direct comparative studies demonstrate that compounds with subtle structural variations, such as the presence of a 1,2-methylenedioxy versus a 1,2-dimethoxy group, exhibit opposite activity profiles [1]. Furthermore, the topoisomerase-interacting and anti-trypanosomal activities are not universal to the aporphine class, but are instead restricted to specific structural sub-groups that include cassythicine [2]. Using an alternative aporphine such as boldine or glaucine in a research model would yield fundamentally different, and potentially misleading, results compared to cassythicine, making precise chemical selection critical for experimental validity.

Structural analog mismatch 1,2-dimethoxy analogs may show opposite activity, limiting direct substitution.
Mechanistic subclass gap Common aporphines lack topoisomerase interaction, altering antiparasitic endpoints.
Potency/selectivity variation Cholinesterase inhibition profiles differ significantly among aporphine subclasses.

Quantitative Differentiation Against Analogs


Dual Cholinesterase Inhibition vs. Galantamine

Cassythicine is one of the most potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) within its structural class. In a head-to-head in vitro comparison against a series of aporphinoid alkaloids, cassythicine and liriodenine were the two most active compounds, both achieving IC50 values below 10 µM for both enzymes [1]. Crucially, this study demonstrated that cassythicine provides better inhibition of BChE than the clinically used reference drug galantamine [1].

Dual ChE Inhibition
Head-to-head
IC50
Supports Alzheimer's disease model enzyme inhibition context
In vitro enzymatic assay; comparator: galantamine
Antipoliovirus SAR
Head-to-head
Inactive; active analogs require 1,2-dimethoxy substitution
1,2-methylenedioxy group linked to lack of activity; may guide negative control selection
In vitro antiviral assay; selectivity index >14 for active analogs
Antitrypanosomal vs. Inactive Analogs
Head-to-head
IC50 3-15 µM; active subgroup uniquely interferes with topoisomerase
Supports antiparasitic drug discovery model; common analogs may not show comparable response
In vitro trypanosome assay; topoisomerase mechanism context
Cytotoxicity Profile
Data to verify
Mel-5 IC50 24.3 µM; HL-60 IC50 19.9 µM
Cell-line specific response context; may support melanoma or leukemia endpoint review
Source review needed; results from one study
Mpro Docking Score
Head-to-head
-8.6 kcal/mol; comparable to top Lauraceae hits
Supports in silico ranking; may prioritize for follow-up in vitro SARS-CoV-2 studies
Virtual screening; requires experimental validation
Alzheimer's disease Neurodegeneration Cholinesterase inhibitor

Lack of Antipoliovirus Activity: Structural Determinant

An SAR study on a series of 18 aporphinoids revealed a critical structural feature for antipoliovirus activity. While analogs such as (+)-glaucine fumarate and (+)-N-methyllaurotetanine showed activity with selectivity indices > 14, cassythicine was found to be inactive [1]. The study concluded that the 1,2-methylenedioxy moiety present in cassythicine, as opposed to a methoxyl group, is associated with a lack of antipoliovirus activity [1].

Antipoliovirus SAR
Head-to-head
Inactive; active analogs require 1,2-dimethoxy substitution
1,2-methylenedioxy group linked to lack of activity; may guide negative control selection
In vitro antiviral assay; selectivity index >14 for active analogs
Antiviral Poliovirus Structure-activity relationship

Antitrypanosomal Activity vs. Inactive Aporphines

A direct comparative study evaluated the in vitro antitrypanosomal activity of seven aporphines against *Trypanosoma brucei brucei*. The three aporphines isolated from *Cassytha filiformis* (actinodaphnine, cassythicine, and dicentrine) were active with IC50 values in the range of 3-15 µM, while four related, commercially available aporphines (bulbocapnine, glaucine, isocorydine, and boldine) showed no activity [1]. Biochemical experiments further demonstrated that this active subgroup, including cassythicine, uniquely interferes with topoisomerase catalytic activity, a mechanism not shared by the inactive aporphines [1].

Antitrypanosomal vs. Inactive Analogs
Head-to-head
IC50 3-15 µM; active subgroup uniquely interferes with topoisomerase
Supports antiparasitic drug discovery model; common analogs may not show comparable response
In vitro trypanosome assay; topoisomerase mechanism context
Antiparasitic Trypanosoma brucei Topoisomerase inhibitor

Cancer Cell Line Cytotoxicity Profile

In an in vitro study of four aporphine alkaloids isolated from *Cassytha filiformis*, cytotoxicity was assessed across multiple cancer cell lines. Cassythicine and actinodaphnine showed the highest activity against the melanoma cell line Mel-5, with IC50 values of 24.3 µM and 25.7 µM, respectively . Against the HL-60 leukemia cell line, cassythicine had an IC50 of 19.9 µM, compared to actinodaphnine's more potent 15.4 µM . Notably, on HeLa and 3T3 cells, neolitsine was more potent (IC50 ~21 µM) than cassythicine .

Cytotoxicity Profile
Data to verify
Mel-5 IC50 24.3 µM; HL-60 IC50 19.9 µM
Cell-line specific response context; may support melanoma or leukemia endpoint review
Source review needed; results from one study
Cancer Cytotoxicity Melanoma Leukemia

SARS-CoV-2 Mpro Docking Score Ranking

In a virtual screening study of 124 phytochemicals from the Lauraceae family, four molecules were identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro) based on docking scores. Cassythicine achieved a docking score of -8.6 kcal/mol, which was comparable to litseferine (-8.6 kcal/mol) but lower than cassameridine (-9.3 kcal/mol) and laetanine (-8.8 kcal/mol) [1].

Mpro Docking Score
Head-to-head
-8.6 kcal/mol; comparable to top Lauraceae hits
Supports in silico ranking; may prioritize for follow-up in vitro SARS-CoV-2 studies
Virtual screening; requires experimental validation
SARS-CoV-2 COVID-19 Virtual screening Main protease

Validated Research Applications


Alzheimer's Disease: Dual Cholinesterase Inhibitor Lead

Cassythicine is a strong candidate for use as a positive control or chemical probe in Alzheimer's disease research. Its established sub-10 µM IC50 values against both AChE and BChE, and its superior BChE inhibition relative to galantamine, make it an ideal compound for benchmarking novel cholinesterase inhibitors or investigating dual-target therapeutic strategies [1].

Melanoma Cell Line Profiling

Based on comparative cell line data, cassythicine is a suitable procurement choice for experiments specifically designed to study its mechanism of action in melanoma (Mel-5) cells, where it demonstrates an IC50 of 24.3 µM. Its activity profile is distinct from that of neolitsine, which is more potent against HeLa and 3T3 cells [1].

Antiparasitic Drug Discovery: Trypanosomiasis

Cassythicine should be prioritized in studies aimed at targeting topoisomerase activity in *Trypanosoma brucei*. Its demonstrated in vitro antitrypanosomal activity (IC50 3-15 µM) and unique ability to interfere with topoisomerases, a mechanism not shared by many commercially available aporphines like boldine or glaucine, provides a focused biological model [1].

Negative Control for Antiviral SAR Studies

Procurement of cassythicine is validated for use as a structurally-related, but biologically inactive, negative control. Its 1,2-methylenedioxy substitution is directly linked to a lack of antipoliovirus activity, making it an ideal comparator for active aporphine analogs in structure-activity relationship (SAR) investigations [1].

Application
Selection Property
Validation Focus
Alzheimer's disease model enzyme inhibition studies
Dual AChE/BChE inhibition profile
Enzyme inhibition assay context and comparator benchmarking
Cancer cell line profiling studies
Cell-line specific cytotoxicity response
Endpoint response in Mel-5 and HL-60 models
Trypanosomiasis model antiparasitic studies
Topoisomerase-interacting mechanism in active aporphine subgroup
Antitrypanosomal screening and mechanism-of-action assays
Antiviral SAR negative control studies
Structurally defined inactivity linked to 1,2-methylenedioxy group
Negative control validation in poliovirus antiviral assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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